![molecular formula C22H19FN4O3S B2573262 7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione CAS No. 511238-73-6](/img/structure/B2573262.png)

7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

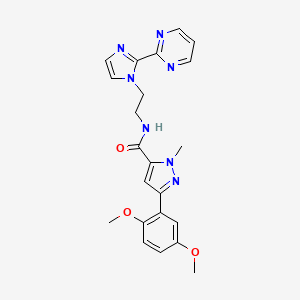

7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione, also known as FMPP, is a chemical compound that has been widely studied for its potential applications in scientific research. FMPP is a purine derivative that has been synthesized through various methods, and has been found to exhibit a range of biochemical and physiological effects. In

科学的研究の応用

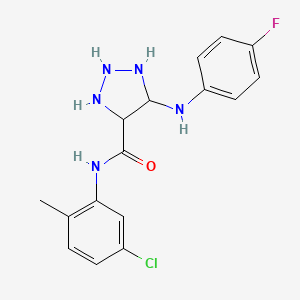

Synthesis and Biological Activity

A study by Ghorab et al. (2017) discussed the synthesis of a new series of compounds derived from a similar structural framework, focusing on their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as against fungi. These compounds displayed promising antimicrobial properties, with some showing higher activity compared to reference drugs, indicating potential applications in the development of new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Molecular Structure and Crystallography

Barakat et al. (2016) synthesized a compound through a multicomponent reaction, with its molecular structure confirmed by spectroscopic methods and X-ray crystallography. Such studies are crucial for understanding the structural basis of chemical reactivity and potential pharmacological activities (Barakat, Ghabbour, Atef, Al-Majid, Islam, & Ali, 2016).

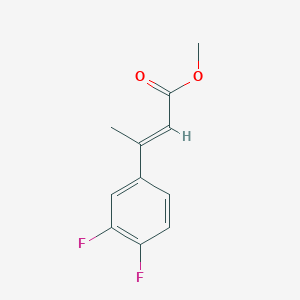

Chemical Reactivity and Photocyclization

Research by Košmrlj and Šket (2007) explored the photochemical behavior of certain diones, leading to cyclization to flavones, a process significant for synthesizing compounds with potential biological activity. This illustrates the importance of photochemical methods in the synthesis of complex organic compounds (Košmrlj & Šket, 2007).

Stimulus-responsive Fluorescent Properties

A study by Lei et al. (2016) on D-π-A 1,4-dihydropyridine derivatives with aggregation-induced emission characteristics highlights the synthesis of molecules displaying stimulus-responsive fluorescent properties. Such compounds have applications in materials science, particularly in developing smart materials for sensors and imaging technologies (Lei, Yang, Hua, Dai, Wang, Liu, Huang, Guo, Cheng, & Wu, 2016).

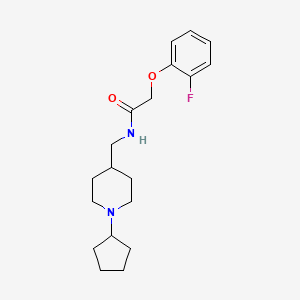

DNA Binding and Cytotoxicity

Research by Barve et al. (2009) into mixed-ligand copper(II) complexes, including their synthesis, characterization, DNA binding, cleavage, and cytotoxicity, demonstrates the potential of such compounds in the field of medicinal chemistry, particularly in the development of anticancer therapies (Barve, Kumbhar, Bhat, Joshi, Butcher, Sonawane, & Joshi, 2009).

作用機序

Target of Action

The compound “7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione” is a complex organic molecule that contains a purine dione moiety. Purine derivatives are known to interact with various biological targets, including nucleotide-binding proteins and certain enzymes .

Mode of Action

The fluorophenyl group could enhance the compound’s binding affinity to its targets .

Biochemical Pathways

Without specific information, it’s challenging to predict the exact biochemical pathways this compound might affect. Given its structural features, it could potentially interfere with pathways involving purine metabolism or signal transduction .

特性

IUPAC Name |

7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O3S/c1-25-19-18(20(29)26(2)22(25)30)27(12-14-8-10-16(23)11-9-14)21(24-19)31-13-17(28)15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOCVUHVYXAPIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2573182.png)

![3-({[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl}amino)-4-methoxybenzamide](/img/structure/B2573183.png)

![4-[2-[(E)-2-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid](/img/structure/B2573190.png)

![Ethyl 4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate](/img/structure/B2573191.png)

![2-Methyl-6-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2573195.png)

![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B2573200.png)

![8-(2,4-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2573202.png)